molecular formula C8H8NNaO3 B13600542 Sodium2-hydroxy-2-(pyridin-4-yl)propanoate

Sodium2-hydroxy-2-(pyridin-4-yl)propanoate

Cat. No.: B13600542
M. Wt: 189.14 g/mol
InChI Key: QLZJROMOPWJBSD-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate is a chemical compound with the molecular formula C8H8NNaO3 It is a sodium salt derivative of 2-hydroxy-2-(pyridin-4-yl)propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-2-(pyridin-4-yl)propanoate typically involves the neutralization of 2-hydroxy-2-(pyridin-4-yl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: In industrial settings, the production of sodium 2-hydroxy-2-(pyridin-4-yl)propanoate may involve large-scale neutralization processes, followed by purification steps such as filtration, evaporation, and recrystallization to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-2-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

  • Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate
  • Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate
  • Sodium 2-hydroxy-2-(pyridin-5-yl)propanoate

Comparison: Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with molecular targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications.

Properties

Molecular Formula

C8H8NNaO3

Molecular Weight

189.14 g/mol

IUPAC Name

sodium;2-hydroxy-2-pyridin-4-ylpropanoate

InChI

InChI=1S/C8H9NO3.Na/c1-8(12,7(10)11)6-2-4-9-5-3-6;/h2-5,12H,1H3,(H,10,11);/q;+1/p-1

InChI Key

QLZJROMOPWJBSD-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=NC=C1)(C(=O)[O-])O.[Na+]

Origin of Product

United States

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